molecular formula C23H26ClNO B1662117 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride CAS No. 1021868-92-7

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride

Cat. No.: B1662117
CAS No.: 1021868-92-7
M. Wt: 367.9 g/mol
InChI Key: NJTUORMLOPXPBY-UHFFFAOYSA-N
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Description

ZM 39923 hydrochloride: is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3). It is also known to inhibit tissue transglutaminase (TGM2) and epidermal growth factor receptor (EGFR). This compound is widely used in scientific research due to its ability to modulate various signaling pathways .

Mechanism of Action

Target of Action

ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It also potently inhibits tissue transglutaminase (TGM2) . These proteins play crucial roles in various cellular processes. JAK3 is involved in signal transduction from cytokine receptors to influence cell growth, differentiation, and immune response. TGM2 is involved in the post-translational modification of proteins and plays a role in processes like apoptosis, cell growth, and differentiation .

Mode of Action

ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activity . This interaction results in the modulation of the downstream signaling pathways associated with these proteins .

Biochemical Pathways

The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects the JAK-STAT signaling pathway and the post-translational modification of proteins, respectively . The downstream effects of these pathway modulations can lead to changes in cell growth, differentiation, and immune response .

Pharmacokinetics

It is known that the compound breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .

Result of Action

The molecular and cellular effects of ZM 39923 hydrochloride’s action include the inhibition of cell growth and differentiation, modulation of immune response, and alteration of protein structures through the inhibition of post-translational modifications .

Action Environment

The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability is affected by the pH of its environment, as it breaks down in neutral buffer . Other factors such as temperature, presence of other molecules, and cellular conditions can also influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZM 39923 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of ZM 39923 hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ZM 39923 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyl ketones and alcohols .

Scientific Research Applications

ZM 39923 hydrochloride is extensively used in scientific research due to its ability to inhibit JAK3 and TGM2. Some of its applications include:

    Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.

    Biology: Employed in cell-based assays to investigate the role of JAK3 and TGM2 in cellular processes.

    Medicine: Explored for its potential therapeutic applications in diseases involving JAK3 and TGM2 dysregulation, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new drugs targeting JAK3 and TGM2

Comparison with Similar Compounds

Uniqueness: ZM 39923 hydrochloride is unique due to its high selectivity for JAK3 and TGM2, making it a valuable tool for studying these specific pathways. Its ability to inhibit multiple targets also provides a broader scope for research applications compared to other similar compounds .

Properties

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUORMLOPXPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017077
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58753-54-1, 1021868-92-7
Record name ZM 39923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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